- Selective Electrocatalytic Oxidation of Sorbitol to Fructose and Sorbose, ChemSusChem, 2015, 8(6), 970-973

Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))

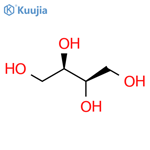

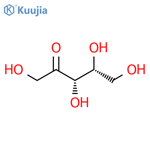

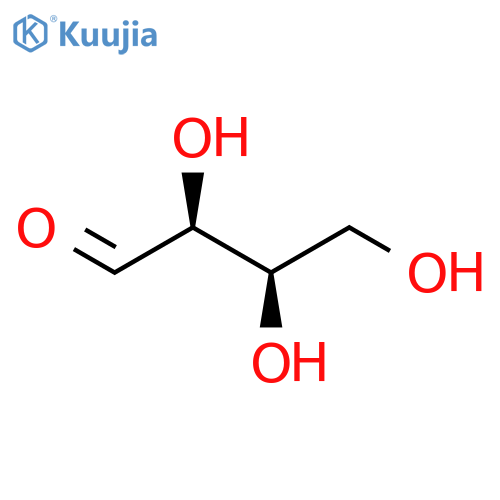

95-43-2 structure

상품 이름:D-Threose (~0.4 M aqueous solution)

D-Threose (~0.4 M aqueous solution) 화학적 및 물리적 성질

이름 및 식별자

-

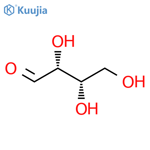

- (2S,3R)-2,3,4-Trihydroxybutanal

- D-(-)-Threose

- D-Threose

- Butanal,2,3,4-trihydroxy-, (2S,3R)-

- D -(-)-THREOSE SYRUP

- D-(?)-Threose

- (2S,3R)-2,3,4-Trihydroxybutanal (ACI)

- Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)

- Threose, D- (8CI)

- D

- (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;

- DTXSID101017421

- NS00078950

- T3649

- UNII-B74AT64234

- YTBSYETUWUMLBZ-QWWZWVQMSA-N

- 4EHO9A06LX

- D-THREOSE [MI]

- Q423233

- Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-

- Threose, DL-

- B74AT64234

- AKOS015905458

- Butanal, 2,3,4-trihydroxy-, (2S,3R)-

- 95-43-2

- D-Threo-tetrose

- DL-Threose

- J-200001

- 29884-64-8

- 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3

- BS-33313

- GEO-04658

- CHEBI:28587

- Threose, (+/-)-

- EINECS 202-418-0

- SCHEMBL23308

- D-Threose (~0.4 M aqueous solution)

- NS00078801

- (+/-)-Threose

- Threose, D-

- Threose

- UNII-4EHO9A06LX

-

- MDL: MFCD00043042

- 인치: 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1

- InChIKey: YTBSYETUWUMLBZ-QWWZWVQMSA-N

- 미소: [C@@H](O)(CO)[C@H](O)C=O

계산된 속성

- 정밀분자량: 120.042

- 동위원소 질량: 120.042

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 3

- 수소 결합 수용체 수량: 4

- 중원자 수량: 8

- 회전 가능한 화학 키 수량: 3

- 복잡도: 84.1

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 2

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -1.9

- 토폴로지 분자 극성 표면적: 69.9

- 표면전하: 0

실험적 성질

- 색과 성상: 맑고 투명하며, 맛이 달콤하다.

- 밀도: 1.0500 (rough estimate)

- 융해점: 130 ºC

- 비등점: 144.07°C (rough estimate)

- 플래시 포인트: 156.2°C

- 굴절률: 1.4502 (estimate)

- PSA: 69.92000

- LogP: -1.94320

- 용해성: 물에 녹을 수 있고, 알코올에 약간 녹을 수 있으며, 에테르와 석유 에테르에 녹지 않는다

- 비선광도: D20 -12.3° (20 min, c = 4)

- 머크: 9381

D-Threose (~0.4 M aqueous solution) 보안 정보

- WGK 독일:3

- 포카표 F사이즈:3-10

- 규제 조건 코드:Q 클래스 (설탕, 알칼리, 항생제, 호르몬)

- 저장 조건:0-10°C

D-Threose (~0.4 M aqueous solution) 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.25g |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97% | 0.25g |

¥2126 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97% | 0.1g |

¥1275 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08956-0.1g |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97% | 0.1g |

1275.00 | 2021-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-1G |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97.0%(LC) | 1G |

2990.0CNY | 2021-07-15 | |

| TRC | T405510-100mg |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 100mg |

$ 207.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3649-200MG |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 97.0%(LC) | 200MG |

990CNY | 2021-05-07 | |

| TRC | T405510-1000mg |

D-Threose (~0.4 M aqueous solution) |

95-43-2 | 1g |

$1573.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214795-50 mg |

D-(−)-Threose, |

95-43-2 | ≥60% | 50mg |

¥534.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285394-250mg |

D-Threose, |

95-43-2 | 250mg |

¥1504.00 | 2023-09-05 | ||

| 1PlusChem | 1P00IJ56-50mg |

Butanal, 2,3,4-trihydroxy-, (2S,3R)- |

95-43-2 | ≥90% | 50mg |

$166.00 | 2023-12-15 |

D-Threose (~0.4 M aqueous solution) 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Acetic acid , Oxalic acid , Lead tetraacetate

참조

- Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediate, Journal of the American Chemical Society, 1992, 114(7), 2567-76

합성회로 3

반응 조건

1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.5, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt

참조

- Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketoses, Green Chemistry, 2014, 16(3), 1109-1113

합성회로 4

반응 조건

참조

- Use of a Grignard reagent to lengthen a triose carbon chain, Canadian Journal of Chemistry, 1967, 45(23), 2921-5

합성회로 5

반응 조건

1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran , Water

참조

- Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxide, Anales de Quimica, 1986, 82(2), 140-3

합성회로 6

반응 조건

참조

- D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds, Chemistry - A European Journal, 2009, 15(15), 3808-3816

합성회로 7

반응 조건

참조

- Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threose, Anales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63

합성회로 8

합성회로 9

합성회로 10

반응 조건

참조

- Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones, Japan, , ,

합성회로 11

반응 조건

참조

- Process for the production of an aldose derivative, European Patent Organization, , ,

합성회로 12

합성회로 13

반응 조건

1.1 Catalysts: 2882064-88-0 (Zn-complexes) ; 2 h, rt

참조

- Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalyst, New Journal of Chemistry, 2023, 47(2), 558-562

합성회로 14

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.7, rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

참조

- Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate Aldolase, Angewandte Chemie, 2009, 48(30), 5521-5525

합성회로 17

반응 조건

참조

- Silver(I) carbonate on celite, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

합성회로 18

합성회로 19

반응 조건

1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ; overnight, rt

참조

- Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analogues, New Journal of Chemistry, 2011, 35(4), 776-779

합성회로 20

합성회로 21

반응 조건

1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water

참조

- Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldoses, Chemical Papers, 1992, 46(4), 257-60

D-Threose (~0.4 M aqueous solution) Raw materials

- (2R,3R)-4-(Formyloxy)-2,3-dihydroxybutanal

- Dihydroxyacetone

- Glycoaldehyde Dimer

- alpha-D-Pyranose-form-Talose,

- Acetaldehyde, hydroxy-(9CI)

- α-[(Ethylsulfinyl)(ethylthio)methyl]-2,2-dimethyl-1,3-dioxolane-4-methanol

- D-Erythrulose (~0.3 M in Water, ~90%)

- D-Threitol

- D-Erythrose

D-Threose (~0.4 M aqueous solution) Preparation Products

D-Threose (~0.4 M aqueous solution) 관련 문헌

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

추천 공급업체

Amadis Chemical Company Limited

(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)

순결:99%

재다:1g

가격 ($):336.0